![molecular formula C14H16N4O2S2 B2705362 6-(Tert-butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-amine CAS No. 866132-19-6](/img/structure/B2705362.png)

6-(Tert-butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

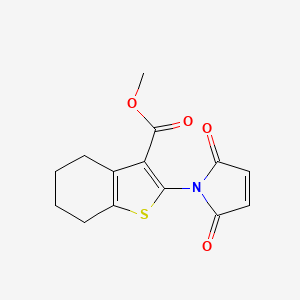

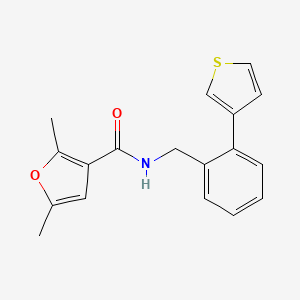

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N4O2S/c1-7-5-9-13-6-8 (10 (12)15 (9)14-7)18 (16,17)11 (2,3)4/h5-6H,12H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound has a storage temperature of 28°C .Scientific Research Applications

Synthesis and Pharmacological Activity

This compound is involved in the synthesis of series with potential pharmacological applications. For instance, it has been used in the synthesis of new 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines with substituent amino groups in the 7 position, demonstrating significant activity as 5-HT6 antagonists. The structural modifications in the compound's substituents influence its pharmacological activity, highlighting the potential for developing highly effective 5-HT6 antagonists (Ivachtchenko, Golovina, Kadieva, Kysil, & Mitkin, 2013).

Antimicrobial Applications

The compound has also found applications in the development of antimicrobial agents. Specifically, it has been incorporated physically into polyurethane varnish for surface coating and into printing ink paste, exhibiting very good antimicrobial effects against various microbial strains. This indicates its potential in creating antimicrobial surface coatings and inks, which could have wide-ranging applications in healthcare and industry settings (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Anticancer Research

Further research has explored the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds for anticancer applications. For example, certain derivatives have been evaluated as Aurora-A kinase inhibitors, showing equivalent potency to Doxorubicin against the HST116 colon tumor cell line. This suggests the potential of such compounds in anticancer drug development, offering a new avenue for therapeutic intervention (Shaaban, Saleh, Mayhoub, & Farag, 2011).

Mechanism of Action

Target of Action

Similar compounds with a pyrazolo[1,5-a]pyrimidine core have been associated with various modes of action against mycobacterium tuberculosis (mtb) .

Biochemical Pathways

Resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (fad)-dependent hydroxylase (rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen .

Result of Action

Compounds with a similar structure have shown promising activity against mtb within macrophages .

Properties

IUPAC Name |

6-tert-butylsulfonyl-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S2/c1-14(2,3)22(19,20)11-8-16-13-9(10-5-4-6-21-10)7-17-18(13)12(11)15/h4-8H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXOXBMYBMAJFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=CS3)N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2705282.png)

![1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B2705284.png)

![4-(dimethylsulfamoyl)-N-[4-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2705288.png)

![6,7-dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2705300.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2705302.png)